molecular formula C7H4ClF3N2O B1351139 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 886762-28-3

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B1351139
CAS RN: 886762-28-3
M. Wt: 224.57 g/mol
InChI Key: MHZFYGMDUWFDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide, also known as 2C-T-3, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyridine-3-carboxamide family of compounds, which are known for their ability to interact with the human body in a variety of ways.

Scientific Research Applications

Agrochemical Industry

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide: is a key intermediate in the synthesis of active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in crop protection. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the agrochemical market . Since then, over 20 new TFMP-containing agrochemicals have been developed, highlighting the importance of this compound in safeguarding crops from pests .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are utilized due to their unique physicochemical properties. These derivatives have been incorporated into five pharmaceutical products that have received market approval. Moreover, several candidates containing the TFMP moiety are currently undergoing clinical trials, indicating the potential for future medicinal applications .

Veterinary Medicine

Similar to its use in human pharmaceuticals, 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide derivatives have found applications in veterinary medicine. Two veterinary products containing the TFMP structure have been approved for market, showcasing the compound’s versatility and effectiveness in animal health care .

Synthesis of Metal-Organic Frameworks (MOFs)

The compound is used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The trifluoromethyl group in the compound can enhance the stability and functionality of MOFs .

Preparation of Aminopyridines

Aminopyridines are valuable in various chemical reactions and can be synthesized using 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide as a reactant. These compounds are essential in the development of new chemical entities with potential applications in different industries .

Catalytic Ligand for Aerobic Oxidative Coupling

This compound serves as a catalytic ligand in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene. This process is catalyzed by palladium and is crucial for creating compounds used in electronic materials and other advanced technologies .

Modified Ullmann Reaction

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide: may be employed in the modified Ullmann reaction to prepare bipyridine derivatives. These derivatives are important in the field of coordination chemistry and have applications in creating complex molecular structures .

Vapor-Phase Reactions

The compound is also involved in vapor-phase reactions due to the unique characteristics of the fluorine atom and the pyridine moiety. These reactions are significant in the production of various fluorinated organic chemicals, which are increasingly important in research and industrial applications .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFYGMDUWFDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382189
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide

CAS RN

886762-28-3
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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